(3-Chloro-4-(cyanomethyl)phenyl)boronic acid
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Overview
Description
(3-Chloro-4-(cyanomethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyanomethyl group. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(cyanomethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-(cyanomethyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(cyanomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Chloro-4-(cyanomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Research: Studied for its potential as a biochemical probe and in the development of diagnostic tools.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(cyanomethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring and no additional substituents.
3-Chlorophenylboronic Acid: Similar structure but lacks the cyanomethyl group.
4-Cyanophenylboronic Acid: Similar structure but lacks the chlorine atom.
Uniqueness
(3-Chloro-4-(cyanomethyl)phenyl)boronic acid is unique due to the presence of both chlorine and cyanomethyl substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C8H7BClNO2 |
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Molecular Weight |
195.41 g/mol |
IUPAC Name |
[3-chloro-4-(cyanomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BClNO2/c10-8-5-7(9(12)13)2-1-6(8)3-4-11/h1-2,5,12-13H,3H2 |
InChI Key |
WXFFCUGBOQIDHU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC#N)Cl)(O)O |
Origin of Product |
United States |
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